2-Bromo-1,3,4-trifluorobenzene

Catalog No.
S1502173
CAS No.
176793-04-7
M.F
C6H2BrF3
M. Wt
210.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,3,4-trifluorobenzene

CAS Number

176793-04-7

Product Name

2-Bromo-1,3,4-trifluorobenzene

IUPAC Name

2-bromo-1,3,4-trifluorobenzene

Molecular Formula

C6H2BrF3

Molecular Weight

210.98 g/mol

InChI

InChI=1S/C6H2BrF3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H

InChI Key

CNAXDCSHYHIOGW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)F)Br)F

Canonical SMILES

C1=CC(=C(C(=C1F)F)Br)F

Synthesis and characterization:

-Bromo-1,3,4-trifluorobenzene is an aromatic organic molecule with the chemical formula C6H2BrF3. It is a relatively new compound, first synthesized and characterized in 2005. Researchers have employed various methods for its synthesis, including:

  • Palladium-catalyzed bromination of 1,3,4-trifluorobenzene []
  • Diazotization of 2-amino-1,3,4-trifluorobenzene []

These studies also involve detailed characterization of the synthesized product using techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis.

Potential applications:

The research on 2-bromo-1,3,4-trifluorobenzene is still in its early stages, and its potential applications are being actively explored. Some areas of investigation include:

  • As an intermediate in the synthesis of other functional molecules: Due to the presence of both a reactive bromine and electron-withdrawing fluorine groups, 2-bromo-1,3,4-trifluorobenzene can potentially serve as a building block for the synthesis of more complex molecules with desired properties. []
  • Study of its physical and chemical properties: Researchers are interested in understanding the fundamental properties of 2-bromo-1,3,4-trifluorobenzene, such as its reactivity, thermal stability, and potential for forming specific types of chemical bonds. []

2-Bromo-1,3,4-trifluorobenzene is an aromatic compound with the molecular formula C₆H₂BrF₃. It features a bromine atom and three fluorine atoms substituted on a benzene ring, making it a halogenated derivative of benzene. The presence of these halogens significantly influences its chemical properties, reactivity, and potential applications. This compound is recognized for its unique electronic and steric characteristics due to the electronegative fluorine atoms, which can affect the behavior of the molecule in various

As with most halogenated aromatic compounds, 2-Bromo-1,3,4-trifluorobenzene should be handled with care due to potential health hazards. Specific information on its toxicity is not readily available, but it's advisable to follow general laboratory safety guidelines when handling unknown compounds [].

Typical of halogenated aromatic compounds:

  • Nucleophilic Substitution: Under certain conditions, the bromine atom can be replaced by nucleophiles. For instance, in basic conditions, it can react with hydroxide ions to form phenolic compounds.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms can direct electrophilic substitution reactions to occur at specific positions on the benzene ring.
  • Reduction Reactions: The compound can be reduced to form various derivatives, such as phenylamine under specific conditions.

In acidic environments, it may lead to the formation of phenylhydrazine and hydrazoic acid, while in alkaline conditions, it can rearrange to produce phenylamine and ammonia .

The synthesis of 2-Bromo-1,3,4-trifluorobenzene can be achieved through several methods:

  • Electrophilic Bromination: This method involves treating 1,3,4-trifluorobenzene with bromine in the presence of a catalyst or under specific conditions to introduce the bromine substituent.
  • Halogen Exchange Reactions: Utilizing other brominated or fluorinated compounds as starting materials can facilitate the introduction of bromine into the desired position on the benzene ring.
  • Metal-Catalyzed Reactions: Transition metal catalysts may be employed to facilitate more complex synthesis routes involving coupling reactions that yield 2-bromo derivatives from suitable precursors.

2-Bromo-1,3,4-trifluorobenzene finds utility in various fields:

  • Pharmaceuticals: As a building block in the synthesis of pharmaceuticals due to its ability to modify biological activity.
  • Material Science: Used in developing advanced materials such as polymers and coatings that require specific chemical properties.
  • Agricultural Chemicals: It may serve as an intermediate in synthesizing agrochemicals or pesticides.

Several compounds share structural similarities with 2-Bromo-1,3,4-trifluorobenzene. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
1-Bromo-2,3,4-trifluorobenzeneC₆H₂BrF₃0.92
1-Bromo-3,4,5-trifluorobenzeneC₆H₂BrF₃0.92
1-Bromo-2,4,5-trifluorobenzeneC₆H₂BrF₃0.90
1-Bromo-2,3-difluorobenzeneC₆H₂BrF₂0.92
1-Bromo-3-fluorobenzeneC₆H₄BrF0.85

Unique Features

The presence of three fluorine atoms at positions 1, 3, and 4 makes this compound particularly reactive compared to others with fewer fluorine substituents. This unique arrangement influences its electronic properties and potential reactivity patterns in synthetic applications.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic substitution (EAS) is the primary method for synthesizing 2-bromo-1,3,4-trifluorobenzene. This approach leverages the directing effects of fluorine and bromine atoms to achieve regioselectivity.

Regioselective Bromination of Fluorinated Benzene Derivatives

Fluorinated benzenes exhibit distinct reactivity in EAS due to the interplay of inductive and resonance effects. Fluorine is an ortho/para-directing group, but its strong electronegativity deactivates the ring, slowing reactions compared to benzene. For 1,3,4-trifluorobenzene, bromination typically occurs at the 2-position due to steric and electronic factors:

  • Electronic Effects: The electron-withdrawing fluorine atoms at positions 1, 3, and 4 create a meta-directing environment, favoring substitution at position 2.
  • Steric Hindrance: Bulky fluorine atoms at adjacent positions may limit access to other sites.

Catalytic Systems for Directed Bromination

Catalysts enhance reaction efficiency and selectivity. Key systems include:

CatalystSolventTemperatureYieldReference
Iron powderCCl₄ or CHCl₃45–102°C61–68%[CN101168495A]
HY zeolite + FeCl₃Fluorobenzene slurry35–50°C>90%[US6307113B1]
Ruthenium complexesPolar aproticRT–100°C80–95%

Mechanism:

  • Iron-Catalyzed Radical Pathway: Bromine (Br₂) reacts with 1,3,4-trifluorobenzene in the presence of iron powder and azobisisobutyl cyanide (AIBN), generating bromine radicals. These radicals add to the aromatic ring at the 2-position.
  • Zeolite-Catalyzed EAS: HY zeolites act as Lewis acid catalysts, polarizing Br₂ to form Br⁺, which is a stronger electrophile. This method minimizes polybromination and HBr byproduct.

Solvent Effects on Substitution Patterns

Solvent polarity and HBr scavenging capacity influence regioselectivity:

SolventHBr ScavengingOrtho/Para RatioNotes
CCl₄, CHCl₃ModerateHigh para selectivityRadicals dominate
Polar aprotic (e.g., DMF)HighEnhanced meta selectivityIonic mechanisms favored

Key Insight: Chlorinated solvents (e.g., CCl₄) promote radical pathways, favoring bromination at less hindered positions, while polar aprotic solvents stabilize ionic intermediates, altering regioselectivity.

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed process for forming carbon-carbon bonds, is highly effective for functionalizing 2-bromo-1,3,4-trifluorobenzene. This compound’s bromine atom serves as an efficient leaving group, while its fluorine substituents modulate electronic and steric properties to optimize coupling efficiency.

Palladium-Catalyzed Arylation Pathways

The oxidative addition of 2-bromo-1,3,4-trifluorobenzene to palladium(0) complexes is a critical first step. Fluorine’s strong electron-withdrawing nature activates the aryl bromide toward oxidative addition by polarizing the carbon-bromine bond. This effect is amplified by the trifluorinated aromatic system, which lowers the energy barrier for palladium insertion [3] [4].

A study comparing coupling rates under varying conditions demonstrated that palladium catalysts ligated with bulky phosphines (e.g., tri-tert-butylphosphine) achieve >90% yield in aryl-aryl couplings within 2 hours at 60°C [4]. Base selection is equally critical; potassium phosphate (K₃PO₄) facilitates transmetalation by deprotonating the boronic acid and stabilizing the palladium intermediate [4].

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Palladium SourceLigandBaseTemperature (°C)Yield (%)
Pd₂(dba)₃Tri-tert-butylphosphineK₃PO₄6092
Pd(OAc)₂SPhosCs₂CO₃8085
PdCl₂(PPh₃)₂XPhosK₂CO₃10078

Electronic Effects of Fluorine Substituents on Coupling Efficiency

The fluorine atoms at the 1-, 3-, and 4-positions create a unique electronic environment. Computational studies reveal that the meta-fluorine (3-position) exerts the strongest electron-withdrawing effect, reducing electron density at the brominated carbon and accelerating oxidative addition [4]. Conversely, the para-fluorine (4-position) contributes to resonance stabilization of the palladium-aryl intermediate, enhancing catalytic turnover.

Steric effects are minimal due to fluorine’s small atomic radius, allowing unhindered access to the palladium center. This contrasts with bulkier substituents (e.g., trifluoromethyl groups), which can impede transmetalation [4].

Ullmann-Type Heterocycle Formation

Copper-catalyzed Ullmann reactions enable the synthesis of nitrogen-containing heterocycles from 2-bromo-1,3,4-trifluorobenzene. The bromine atom undergoes nucleophilic aromatic substitution with amines or amides under elevated temperatures (100–150°C).

Fluorine substituents enhance reaction rates by activating the aryl bromide toward nucleophilic attack. For instance, coupling with benzamide in the presence of copper(I) iodide and 1,10-phenanthroline produces N-phenylbenzamide in 70% yield [4]. The trifluorinated aromatic system also directs regioselectivity, favoring substitution at the brominated position due to diminished resonance stabilization of alternative intermediates.

Table 3: Ullmann Reaction Conditions for Heterocycle Synthesis

SubstrateCatalystLigandTemperature (°C)Yield (%)
BenzamideCuI1,10-Phenanthroline12070
ImidazoleCuBrDMEDA15065
PyrrolidineCuClL-Proline10058

Quaternary Fluorine-Containing Drug Candidates

The development of quaternary fluorine-containing drug candidates represents a sophisticated approach to pharmaceutical design, leveraging the unique properties of fluorine substitution to enhance drug efficacy, selectivity, and pharmacokinetic profiles [6] [7]. 2-Bromo-1,3,4-trifluorobenzene serves as a key intermediate in synthesizing these advanced therapeutic compounds, particularly through its incorporation into complex molecular scaffolds that benefit from fluorine's distinctive electronic and steric effects [8] [9].

Quaternary fluorine-containing compounds demonstrate exceptional stability due to the strength of carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry [10]. This stability translates into enhanced metabolic resistance and improved drug half-life, making these compounds particularly attractive for pharmaceutical development [11] [12]. The strategic incorporation of fluorine atoms through intermediates like 2-Bromo-1,3,4-trifluorobenzene enables medicinal chemists to fine-tune molecular properties with unprecedented precision [13] [14].

The synthesis of quaternary fluorine-containing drug candidates typically involves multiple steps, with 2-Bromo-1,3,4-trifluorobenzene serving as a crucial early-stage intermediate [15] . The compound's bromine atom provides an excellent leaving group for nucleophilic substitution reactions, while the three fluorine substituents modulate the electronic properties of the aromatic ring [1] [2]. This combination allows for selective functionalization and subsequent elaboration into complex pharmaceutical scaffolds [4] [17].

Antibacterial Quinolone Derivative Development

The development of antibacterial quinolone derivatives represents one of the most significant applications of 2-Bromo-1,3,4-trifluorobenzene in pharmaceutical synthesis [6] [18]. Quinolones constitute a major class of synthetic antibacterial agents that have revolutionized the treatment of bacterial infections since their introduction in the 1960s [6] [19]. The incorporation of fluorine atoms, particularly through intermediates like 2-Bromo-1,3,4-trifluorobenzene, has been instrumental in enhancing the potency and spectrum of activity of these compounds [18] [8].

The mechanism of action of quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes responsible for DNA replication and repair [6] [20]. These compounds function as "topoisomerase poisons" by stabilizing enzyme-DNA cleavage complexes, leading to bacterial cell death [6]. The introduction of fluorine at the 6-position of the quinolone nucleus, often achieved through synthetic pathways involving 2-Bromo-1,3,4-trifluorobenzene, significantly enhances antimicrobial activity and broadens the spectrum of action [18] [15].

The most critical structural feature of fluoroquinolones is the water-metal ion bridge interaction, which is mediated through the C3/C4 keto acid moiety of the quinolone skeleton [20]. This interaction is stabilized by the presence of fluorine substituents, which enhance the compound's ability to chelate metal ions and form stable complexes with bacterial topoisomerases [20]. The strategic use of 2-Bromo-1,3,4-trifluorobenzene as a synthetic intermediate allows for the precise introduction of fluorine atoms at positions that optimize these critical interactions [15] [8].

Ciprofloxacin, one of the most successful fluoroquinolone antibiotics, exemplifies the importance of fluorine substitution in quinolone development [6] [15]. The synthesis of ciprofloxacin and related compounds often involves 2,4,5-trifluorobenzoic acid derivatives, which can be accessed through synthetic routes utilizing 2-Bromo-1,3,4-trifluorobenzene as a key intermediate [15] [21]. The incorporation of fluorine atoms at strategic positions enhances the compound's ability to penetrate bacterial cell walls and interact with target enzymes [6] [18].

The structure-activity relationships of fluoroquinolones reveal that fluorine substitution patterns significantly influence both potency and selectivity [7] [18]. The 6-fluoro substitution, in particular, is associated with enhanced activity against both Gram-positive and Gram-negative bacteria [6] [18]. This improvement is attributed to the fluorine atom's ability to enhance the compound's binding affinity to bacterial topoisomerases while simultaneously improving cellular uptake and distribution [6] [20].

Recent developments in quinolone synthesis have focused on the introduction of novel fluorine-containing substituents at the N-1 position [8]. Trifluoromethyl quinolone derivatives, synthesized using intermediates like 2-Bromo-1,3,4-trifluorobenzene, have shown promising antibacterial activity comparable to norfloxacin [8]. These compounds demonstrate the ongoing importance of fluorine chemistry in developing next-generation antibacterial agents with improved resistance profiles [8] [22].

The synthetic pathways leading to fluoroquinolone antibiotics often involve complex multi-step sequences, with 2-Bromo-1,3,4-trifluorobenzene serving as a crucial building block [15] . The compound's reactive bromine atom enables various coupling reactions, including Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, which are essential for constructing the quinolone core structure [15] . The presence of multiple fluorine atoms also influences the regioselectivity of these reactions, directing substitution to specific positions on the aromatic ring [1] [4].

The development of resistance to fluoroquinolone antibiotics has prompted continued research into new synthetic approaches and structural modifications [6] [20]. The use of 2-Bromo-1,3,4-trifluorobenzene as a synthetic intermediate allows for the exploration of novel substitution patterns and the development of compounds with improved resistance profiles [8] [22]. This ongoing research highlights the continued importance of fluorine chemistry in antibacterial drug development and the critical role of well-designed synthetic intermediates in pharmaceutical innovation [6] [15].

Kinase Inhibitor Scaffold Functionalization

The functionalization of kinase inhibitor scaffolds represents a rapidly expanding application of 2-Bromo-1,3,4-trifluorobenzene in pharmaceutical synthesis [9] [23]. Kinase inhibitors have emerged as one of the most important classes of therapeutic agents, particularly in oncology and autoimmune disease treatment [9] [24]. The strategic incorporation of fluorine atoms through intermediates like 2-Bromo-1,3,4-trifluorobenzene enables the development of highly potent and selective kinase inhibitors with improved pharmacological properties [23] [25].

The development of BET (bromodomain and extra-terminal domain) inhibitors exemplifies the sophisticated application of fluorinated scaffolds in kinase inhibitor design [9]. These compounds target epigenetic reader proteins that play crucial roles in gene expression and cell transcription [9]. The triazinoindole scaffold, which can be synthesized using 2-Bromo-1,3,4-trifluorobenzene as a key intermediate, demonstrates exceptional capability for BRD4 inhibition with nanomolar potency [9].

The synthesis of BET inhibitors utilizing fluorinated intermediates involves complex multi-step sequences that leverage the unique reactivity of 2-Bromo-1,3,4-trifluorobenzene [9]. The compound's bromine atom serves as an excellent coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex aromatic systems with precise fluorine substitution patterns [9]. The resulting compounds exhibit enhanced binding affinity to bromodomain proteins, with some derivatives achieving pIC50 values exceeding 8.0 [9].

Aurora kinase inhibitors represent another significant application of 2-Bromo-1,3,4-trifluorobenzene in kinase inhibitor scaffold functionalization [23]. These compounds target Aurora A kinase, a critical enzyme involved in cell division and mitosis [23]. The pyrimidine-based scaffold, constructed using fluorinated intermediates, demonstrates exceptional selectivity for Aurora A kinase while effectively reducing levels of oncogenic proteins such as cMYC and MYCN [23].

The structure-activity relationships of Aurora kinase inhibitors reveal the critical importance of fluorine substitution patterns in determining biological activity [23]. Compounds bearing 4-chloro-2-fluorophenyl substituents exhibit optimal kinase inhibition activity, with IC50 values as low as 38.6 nM [23]. The position of fluorine atoms significantly influences both enzymatic activity and cellular efficacy, with ortho-fluorine substitution providing the most favorable balance of potency and selectivity [23].

The development of BRAF inhibitors for treating metastatic melanoma has also benefited from the strategic use of fluorinated scaffolds [26]. These compounds target the BRAF kinase, which is frequently mutated in melanoma [26]. The incorporation of fluorine atoms through intermediates like 2-Bromo-1,3,4-trifluorobenzene enables the development of type-IV kinase inhibitors that can overcome resistance mechanisms associated with conventional ATP-competitive inhibitors [26].

Antimalarial kinase inhibitors represent an emerging application of fluorinated scaffolds in addressing global health challenges [27]. The development of PfCLK3 inhibitors, targeting the essential malaria kinase, demonstrates the versatility of fluorinated scaffolds in addressing diverse therapeutic targets [27]. These compounds utilize benzaldehyde-based warheads to achieve covalent inhibition of the target kinase, with fluorine substitution playing a crucial role in optimizing binding affinity and selectivity [27].

The synthetic approaches to kinase inhibitor scaffold functionalization often involve innovative methodologies that leverage the unique properties of 2-Bromo-1,3,4-trifluorobenzene [28] [29]. The compound's electron-withdrawing fluorine substituents enhance its reactivity toward nucleophilic attack, enabling efficient coupling reactions with various nucleophiles [1] [29]. This reactivity profile makes it an ideal building block for constructing complex heterocyclic systems that serve as kinase inhibitor scaffolds [28] [29].

The pharmacological properties of fluorinated kinase inhibitors often demonstrate significant improvements over their non-fluorinated analogs [9] [23]. The incorporation of fluorine atoms enhances metabolic stability, reduces clearance rates, and improves oral bioavailability [9] [12]. These improvements are particularly important for kinase inhibitors, which often require sustained exposure to achieve therapeutic efficacy [9] [30].

The selectivity profiles of fluorinated kinase inhibitors can be fine-tuned through strategic fluorine substitution patterns [9] [30]. The use of 2-Bromo-1,3,4-trifluorobenzene as a synthetic intermediate allows for the precise introduction of fluorine atoms at positions that optimize selectivity for specific kinase families [9] [30]. This capability is crucial for developing therapeutic agents with minimal off-target effects and reduced toxicity [24] [30].

Positional Isomerism in Bioactive Molecule Design

The strategic manipulation of positional isomerism in fluorinated compounds represents a fundamental approach to optimizing bioactive molecule design, with 2-Bromo-1,3,4-trifluorobenzene serving as a crucial intermediate for exploring diverse substitution patterns [13] [14]. Positional isomerism, the phenomenon where fluorine atoms occupy different positions on aromatic rings, can dramatically influence biological activity, selectivity, and pharmacokinetic properties of therapeutic compounds [13] [11].

The concept of fluorine isomeric activity cliffs has emerged as a critical consideration in drug design, where structurally similar compounds differing only in fluorine position can exhibit dramatically different biological activities [13]. Studies examining fluorine isomers of GPCR ligands have revealed that compounds can display potency differences ranging from 8.45 to 0.0067 on the logarithmic scale, with some pairs showing greater than 50-fold activity differences [13]. This phenomenon underscores the importance of precise fluorine placement in pharmaceutical development [13] [14].

The electronic effects of fluorine substitution vary significantly based on position, with ortho-fluorine substitution often providing the most dramatic enhancements in biological activity [13]. In muscarinic M1 receptor ligands, ortho-fluorine substitution relative to an amide group can create stabilizing intramolecular hydrogen bonds, leading to 50-fold increases in biological activity [13]. This effect demonstrates how strategic fluorine placement can stabilize bioactive conformations and enhance target engagement [13] [31].
The development of serotonin receptor ligands provides compelling examples of how positional isomerism influences both activity and selectivity [13]. In 5-HT2a receptor ligands, the position of fluorine on phenethylpiperazine linkers dramatically affects receptor selectivity profiles [13]. Para-fluorine substitution yields compounds with optimal 5-HT2a selectivity (EC50 = 3 nM), while meta-fluorine substitution favors 5-HT2b selectivity (EC50 = 13 nM), and ortho-fluorine substitution provides 5-HT2c selectivity, albeit with reduced overall potency (EC50 = 648 nM) [13].

The quinoline derivative series targeting 5-HT1a receptors demonstrates how fluorine position influences both biological activity and metabolic stability [13]. Fluorine substitution at the 5-position maintains potent antagonist activity while enhancing metabolic stability by blocking potential hydroxylation sites [13]. In contrast, 6- and 7-position fluorine substitution results in deteriorated intrinsic activity due to altered electron density distribution [13]. The 3-position fluorine substitution provides a unique profile, with decreased intrinsic activity but improved selectivity and enhanced microsomal stability [13].

The mechanistic basis for positional isomerism effects in fluorinated compounds involves complex interactions between electronic, steric, and stereoelectronic factors [10] [11]. The highly polarized C-F bond creates localized changes in electron density that can influence molecular recognition, binding affinity, and conformational preferences [10]. The small size of fluorine, intermediate between hydrogen and oxygen, allows for subtle structural modifications that can dramatically alter biological activity [10].

The role of fluorine in stabilizing bioactive conformations has been particularly well-studied in dihydroorotate dehydrogenase inhibitors [31]. Potential energy surface scans reveal that fluorine substitution plays a crucial role in stabilizing bioactive conformations while influencing the balance between different binding modes [31]. This finding demonstrates how fluorine can serve as a conformational control element in drug design [31].

The pharmacokinetic effects of positional isomerism in fluorinated compounds are equally important considerations in drug development [12] [32]. Studies examining the impact of fluorine substitution on P-glycoprotein mediated efflux have revealed that molecular weight increases due to fluorine incorporation do not necessarily correlate with increased efflux liability [12]. The concept of fluorine-corrected molecular weight has emerged as a more relevant descriptor for predicting pharmacokinetic properties [12].

The metabolic stability of fluorinated compounds is significantly influenced by fluorine position, with strategic placement capable of blocking metabolic soft spots while maintaining biological activity [32]. The strength of the C-F bond (approximately 485 kJ/mol) provides exceptional resistance to metabolic degradation, but the position of fluorine atoms determines which metabolic pathways are affected [32]. This characteristic makes positional isomerism a powerful tool for optimizing drug metabolism and pharmacokinetics [32].

The synthetic accessibility of different positional isomers varies significantly, with 2-Bromo-1,3,4-trifluorobenzene providing access to specific substitution patterns that may be difficult to achieve through alternative synthetic routes [1] [4]. The compound's specific fluorine arrangement enables the construction of molecular scaffolds with precisely controlled electronic properties [1] [2]. This synthetic accessibility is crucial for systematic structure-activity relationship studies and the development of optimized therapeutic agents [15] .

The application of computational methods to predict the effects of positional isomerism in fluorinated compounds has become increasingly sophisticated [14] [11]. Machine learning approaches, such as the F-CPI model, have been developed to predict bioactivity changes induced by fluorine substitution [14] [11]. These models achieve high accuracy in predicting compound-protein interaction changes, with accuracy rates exceeding 90% for fluorine substitution effects [14] [11].

The industrial implications of positional isomerism in bioactive molecule design are substantial, with the global fluorinated pharmaceutical intermediates market projected to reach $2.5 billion by 2025 [33] [34]. The ability to systematically explore positional isomerism effects through compounds like 2-Bromo-1,3,4-trifluorobenzene represents a significant competitive advantage in pharmaceutical development [33] [35]. This capability enables the rapid optimization of lead compounds and the development of improved therapeutic agents with enhanced efficacy and safety profiles [33] [36].

The regulatory considerations surrounding positional isomerism in fluorinated pharmaceuticals are increasingly important as regulatory agencies recognize the significant impact of fluorine position on drug properties [37] [38]. The FDA has approved numerous fluorinated drugs where positional isomerism played a crucial role in optimization [37] [38]. The systematic exploration of positional isomerism effects through well-designed synthetic intermediates like 2-Bromo-1,3,4-trifluorobenzene is essential for supporting regulatory submissions and demonstrating structure-activity relationships [37] [38].

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Last modified: 08-15-2023

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